molecular formula C40H46ClNO9 B1514328 Naphthomycin A CAS No. 55557-40-9

Naphthomycin A

Cat. No.: B1514328
CAS No.: 55557-40-9
M. Wt: 720.2 g/mol
InChI Key: AXEGRHYJHHPVDH-DLRKXJALSA-N
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Description

Naphthomycin A is a type of naphthomycin, a subclass of ansamycins. It was isolated as a yellow pigment from the bacterium Streptomyces naphthomycinicus. Naphthomycins are known for their antimicrobial properties, making them valuable in scientific research and potential medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthomycin A can be synthesized through various chemical reactions involving complex organic synthesis techniques. The specific synthetic routes often involve multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation conditions, such as temperature, pH, and nutrient medium, are optimized to maximize the yield of this compound. Downstream processing includes extraction, purification, and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions: Naphthomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Naphthomycin A has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Studied for its antimicrobial properties against various pathogens.

  • Medicine: Investigated for potential use as an antibiotic in treating bacterial infections.

  • Industry: Applied in the development of new antimicrobial agents and bioactive compounds.

Mechanism of Action

Naphthomycin A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the polypeptide chain, which ultimately leads to bacterial cell death. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of protein synthesis.

Comparison with Similar Compounds

Naphthomycin A is compared with other similar compounds, such as:

  • Naphthomycin B: Similar antimicrobial properties but different chemical structure.

  • Naphthomycin C: Different spectrum of activity and potency.

  • Naphthomycin D: Variations in the molecular structure leading to different biological activities.

This compound stands out due to its unique chemical structure and potent antimicrobial properties, making it a valuable compound in scientific research and potential medical applications.

Properties

IUPAC Name

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGRHYJHHPVDH-UMKVKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthomycin A
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Naphthomycin A
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Naphthomycin A
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Naphthomycin A
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Naphthomycin A
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Naphthomycin A

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